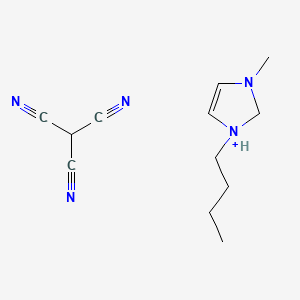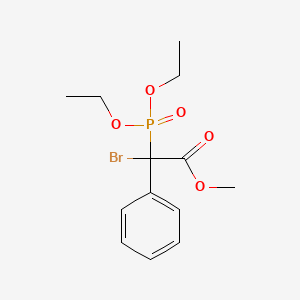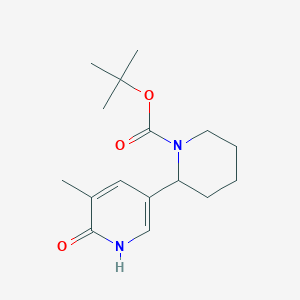
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile is a compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile typically involves the reaction of 1-butyl-3-methylimidazolium chloride with methanetricarbonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanetricarbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of primary or secondary amines.
Substitution: Substituted imidazolium salts with different functional groups replacing the methanetricarbonitrile group.
Scientific Research Applications
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic nature and ability to stabilize reactive intermediates.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizing agent for biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in processes such as electroplating, extraction, and as a component in advanced materials.
Mechanism of Action
The mechanism by which 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, by forming ionic bonds and stabilizing charged intermediates. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
- 1-butyl-3-methylimidazolium chloride
- 1-butyl-3-methylimidazolium acetate
- 1-butyl-3-methylimidazolium bromide
Comparison: 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile is unique due to the presence of the methanetricarbonitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the methanetricarbonitrile group can participate in specific substitution reactions that are not possible with other functional groups. Additionally, the compound’s ability to stabilize reactive intermediates makes it particularly useful in catalytic applications.
Properties
Molecular Formula |
C12H18N5+ |
|---|---|
Molecular Weight |
232.31 g/mol |
IUPAC Name |
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile |
InChI |
InChI=1S/C8H16N2.C4HN3/c1-3-4-5-10-7-6-9(2)8-10;5-1-4(2-6)3-7/h6-7H,3-5,8H2,1-2H3;4H/p+1 |
InChI Key |
UVODKVPLAHSVPP-UHFFFAOYSA-O |
Canonical SMILES |
CCCC[NH+]1CN(C=C1)C.C(#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061249.png)
![[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)

